molecular formula C15H14O4S B6409201 6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261913-16-9

6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409201
CAS RN: 1261913-16-9
M. Wt: 290.3 g/mol
InChI Key: SYJZAUGPILKHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, also known as MSPB, is a synthetic organic compound with a wide range of applications in the field of scientific research. It has been used in various studies to investigate the mechanism of action of drugs, to study biochemical and physiological effects, and to explore the advantages and limitations of lab experiments.

Scientific Research Applications

6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of drugs, to investigate biochemical and physiological effects, and to explore the advantages and limitations of lab experiments. It has also been used in studies to investigate the stability of drugs in different environments, to analyze the effects of drugs on the human body, and to evaluate the toxicity of drugs.

Mechanism of Action

6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been used to study the mechanism of action of drugs. It has been shown to be able to interact with various proteins, enzymes, and receptors in the body, and to influence the activity of these proteins, enzymes, and receptors. For example, it has been shown to interact with the serotonin receptor 5-HT2A, and to inhibit the activity of this receptor. This inhibition of the receptor can lead to the inhibition of the release of neurotransmitters, such as serotonin, and can thus lead to changes in behavior and mood.
Biochemical and Physiological Effects
6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been used to study the biochemical and physiological effects of drugs. It has been shown to interact with various proteins, enzymes, and receptors in the body, and to influence the activity of these proteins, enzymes, and receptors. For example, it has been shown to interact with the serotonin receptor 5-HT2A, and to inhibit the activity of this receptor. This inhibition of the receptor can lead to the inhibition of the release of neurotransmitters, such as serotonin, and can thus lead to changes in behavior and mood.

Advantages and Limitations for Lab Experiments

6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable in most environments and is relatively non-toxic. However, it is also relatively insoluble in water and can be difficult to dissolve in certain solvents.

Future Directions

There are several potential future directions for 6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95%. One potential direction is to use 6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% to study the effects of drugs on the human body. Additionally, 6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% could be used to investigate the stability of drugs in different environments, to analyze the effects of drugs on the human body, and to evaluate the toxicity of drugs. Finally, 6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% could be used to explore the advantages and limitations of lab experiments.

Synthesis Methods

6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% is synthesized in a two-step process. The first step involves the reaction of 4-methylsulfonylphenol with 6-chlorobenzoic acid in the presence of sodium hydroxide to produce 4-methylsulfonylphenyl-6-chlorobenzoic acid. The second step involves the reaction of the 6-chlorobenzoic acid with sodium methoxide to produce 6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95%.

properties

IUPAC Name

2-methyl-6-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-10-4-3-5-13(14(10)15(16)17)11-6-8-12(9-7-11)20(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJZAUGPILKHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691639
Record name 4'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid

CAS RN

1261913-16-9
Record name 4'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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